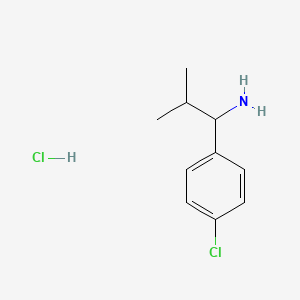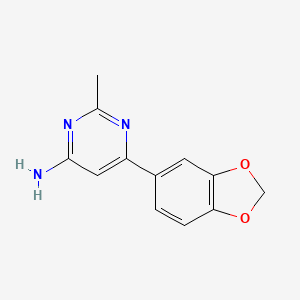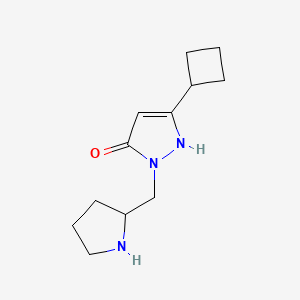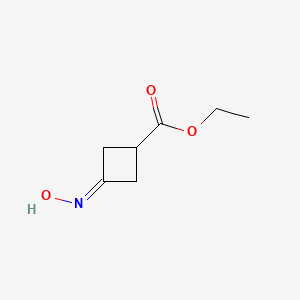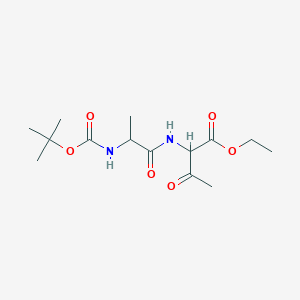
2-(2-((叔丁氧羰基)氨基)丙酰氨基)-3-氧代丁酸乙酯
描述
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate is a chemical compound with the molecular formula C12H22N2O5 . It has a molecular weight of 274.32 . The compound is stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound 2-(2-(Tert-Butoxycarbonyl) Propanamido) Acetic Acid ‘NCA- AG’ was prepared using a variation of the Leuchs method . All compounds were characterized using various techniques such as nuclear magnetic resonance (NMR), ultra violet spectroscopy (UV), Fourier transform infrared spectroscopy (FTIR), and electron spray mass spectroscopy (ESMS) .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate are not available, similar compounds have been used in various chemical reactions . For instance, the compound Erythro (±)-methyl 2-[(tert-butoxycarbonyl)amino]3-[(methylsulfonyl)oxy]-3-phenylpropanoate was synthesized by adding triethylamine to a solution of compound 5 in methalenedichloride at 0°C under nitrogen atmosphere, followed by the addition of methane sulphonyl chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.32 . It is stored at 4°C and is available in powder form . The InChI code for this compound is 1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) .科学研究应用
Biochemistry
This compound is used in the field of biochemistry, particularly in the synthesis of 2-(2-(tert-butoxycarbonyl) propanamido) acetic acid (NCA-AG). This synthesis is important for the preparation of stereospecific peptides and synthetic silk substrates .
Reaction Optimization
The compound is used in reaction optimization processes. By varying the reaction conditions such as solvent, Lewis acid, and temperature, researchers can obtain the highest yield .
Characterization Techniques
This compound is used in various characterization techniques such as melting point determination, nuclear magnetic resonance (NMR), ultra violet spectroscopy (UV), Fourier transform infrared spectroscopy (FTIR), and electron spray mass spectroscopy (ESMS) .
Preparation of Tissue Scaffolding
One of the applications of this compound is in the preparation of tissue scaffolding. Tissue scaffolds provide a template for tissue regeneration and are used in tissue engineering and regenerative medicine .
Drug Delivery Systems
This compound is also used in the development of drug delivery systems. These systems are designed to deliver drugs at a controlled rate to the specific site in the body .
Synthetic Wool and Silk Substitutes
Another interesting application of this compound is in the production of synthetic wool and silk substitutes. These substitutes can have similar properties to natural wool and silk but are more sustainable and cost-effective .
作用机制
Target of Action
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate is primarily a derivative of the amino acid glycine . Amino acids and their derivatives are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
These effects can include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
属性
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-7-21-12(19)10(9(3)17)16-11(18)8(2)15-13(20)22-14(4,5)6/h8,10H,7H2,1-6H3,(H,15,20)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQLYHSMCYDJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

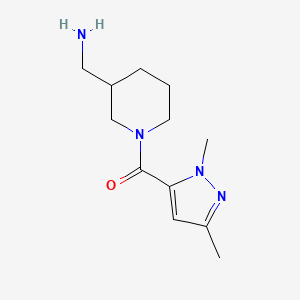
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)

